L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl-
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Overview
Description
L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- is a complex peptide composed of multiple amino acids. This compound plays a significant role in various biological processes due to its unique structure and properties. Each amino acid in the sequence contributes to the overall functionality of the peptide, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the serine and arginine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Reagents like NHS esters or carbodiimides for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance, L-serine is known to activate glycine receptors and upregulate PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide’s structure allows it to interact with various proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-threonyl-L-seryl-L-α-glutamyl-: Another complex peptide with similar amino acid composition but different sequence and properties.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A peptide with a more complex structure and additional functional groups.
Uniqueness
L-Serine, L-arginyl-L-isoleucyl-L-valyl-L-isoleucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to interact with various molecular targets and pathways makes it a valuable compound for research and therapeutic development.
Properties
CAS No. |
618856-93-2 |
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Molecular Formula |
C29H55N9O8 |
Molecular Weight |
657.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H55N9O8/c1-8-15(5)21(26(43)34-17(7)23(40)35-19(13-39)28(45)46)38-25(42)20(14(3)4)36-27(44)22(16(6)9-2)37-24(41)18(30)11-10-12-33-29(31)32/h14-22,39H,8-13,30H2,1-7H3,(H,34,43)(H,35,40)(H,36,44)(H,37,41)(H,38,42)(H,45,46)(H4,31,32,33)/t15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
WQXOZPRXPDCJTH-JOFXYRRGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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